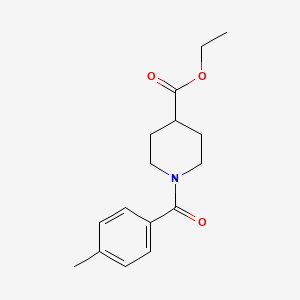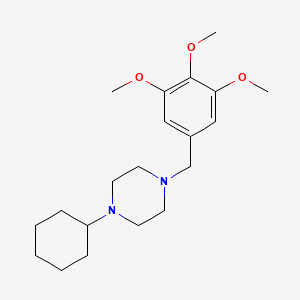
ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate, also known as PMK ethyl glycidate, is a chemical compound that is commonly used in the synthesis of illicit drugs such as MDMA (ecstasy) and methamphetamine. Despite its association with illegal drug production, PMK ethyl glycidate has also been studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate ethyl glycidate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes such as inflammation and cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound ethyl glycidate can modulate the expression of various genes and proteins involved in inflammation, cell cycle regulation, and apoptosis. It has also been shown to induce cell death in cancer cells and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate ethyl glycidate has several advantages for use in scientific research, including its high purity and stability, as well as its relatively low cost compared to other chemical compounds. However, its association with illegal drug production may limit its availability for use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate ethyl glycidate. One area of interest is the development of novel compounds based on the structure of this compound ethyl glycidate with improved biological activity and therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound ethyl glycidate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate ethyl glycidate can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P). The most common method involves the condensation of 3,4-methylenedioxyphenyl-2-nitropropene with ethyl glycidate in the presence of a reducing agent such as palladium on carbon.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate ethyl glycidate has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and toxicology. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this compound ethyl glycidate has been used as a precursor in the synthesis of novel compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 1-(4-methylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-20-16(19)14-8-10-17(11-9-14)15(18)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFOPNOABPXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)

![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)
![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)
![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)